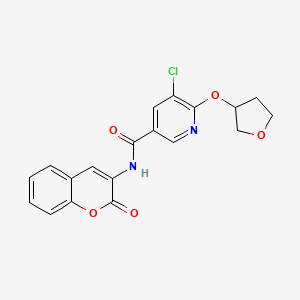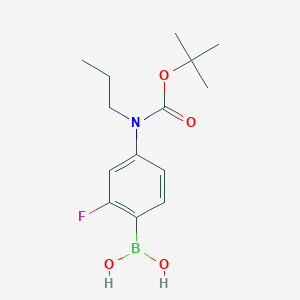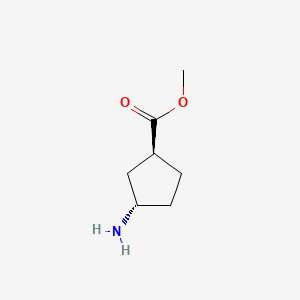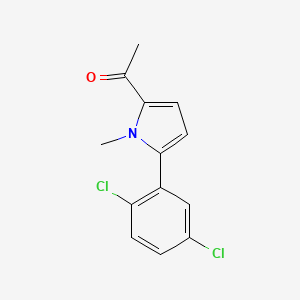
5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as THN-1, is a novel small molecule that has shown potential in scientific research applications due to its unique chemical structure and mechanism of action.
Mechanism of Action
5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide binds to the bromodomain of PCAF, preventing the binding of the acetyl-CoA substrate and inhibiting the enzymatic activity of PCAF. This leads to a decrease in histone acetylation and subsequent changes in gene expression.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and anti-tumor effects, 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to have other biochemical and physiological effects. 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has also been shown to inhibit the activity of the enzyme PARP-1, which plays a role in DNA repair and cell survival.
Advantages and Limitations for Lab Experiments
One advantage of 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide as a research tool is its specificity for PCAF. This allows researchers to selectively inhibit the activity of PCAF without affecting other histone acetyltransferases. However, 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has limitations as well. 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. Additionally, 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide may not be suitable for all research applications, as it may not be effective in all cell types or under all conditions.
Future Directions
There are many potential future directions for research involving 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide. One area of interest is the development of 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide analogues with improved potency and selectivity. Additionally, further research is needed to fully understand the effects of 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide on gene expression and to identify specific genes and pathways that are affected by 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide. Finally, 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide may have potential as a therapeutic agent for the treatment of cancer and other diseases, and further research is needed to explore this possibility.
Synthesis Methods
The synthesis of 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves the reaction of 5-chloro-6-hydroxynicotinamide with 3-tetrahydrofuranyl-4-hydroxybenzoate in the presence of a base. The resulting compound is then treated with oxalyl chloride and 3-hydroxy-2H-chromen-2-one to yield the final product, 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide.
Scientific Research Applications
5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has shown potential in scientific research applications due to its ability to modulate the activity of certain enzymes and proteins. Specifically, 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to inhibit the activity of the histone acetyltransferase p300/CBP-associated factor (PCAF), which plays a role in the regulation of gene expression. Inhibition of PCAF activity by 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo.
properties
IUPAC Name |
5-chloro-N-(2-oxochromen-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O5/c20-14-7-12(9-21-18(14)26-13-5-6-25-10-13)17(23)22-15-8-11-3-1-2-4-16(11)27-19(15)24/h1-4,7-9,13H,5-6,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIHMRZCEQLJIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=CC4=CC=CC=C4OC3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1S,2R)-2,6-Dimethyl-2,3-dihydro-1H-inden-1-yl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2678446.png)

![2-chloro-4-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2678448.png)
![2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2678449.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2678453.png)

![ethyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2678455.png)
![N-benzyl-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2678457.png)
![1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide](/img/structure/B2678459.png)
![1-[8-(Dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]prop-2-en-1-one](/img/structure/B2678460.png)
![9-(2,5-dimethoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2678461.png)
